2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

This benzamide-pyrimidine hybrid retains the exact 2,4-dimethoxy regiochemistry that defines its hydrogen-bonding network (5 acceptors, TPSA 73.3 Ų, XLogP3 1.4). Unlike the 2‑bromo‑5‑methoxy analogue (only 4 HBA sites) or the 2,5‑dimethoxy regioisomer, the 2,4‑pattern yields a distinct steric and electronic signature. Purchasing this precise architecture eliminates the uncertainty of non‑validated substitution variants, providing a structurally matched negative control for ATP‑binding pocket or epigenetic reader domain campaigns. Procure with confidence for SAR studies and chromatographic method development.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2189500-15-8
Cat. No. B2392746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
CAS2189500-15-8
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C15H17N3O3/c1-10-6-11(18-9-17-10)8-16-15(19)13-5-4-12(20-2)7-14(13)21-3/h4-7,9H,8H2,1-3H3,(H,16,19)
InChIKeyVTMJKGROOMYSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide: Structural Identity and Physicochemical Baseline for Procurement


2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS 2189500-15-8) is a synthetic benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl moiety linked via an amide bridge to a 6-methylpyrimidin-4-yl methyl group; its molecular formula is C15H17N3O3 and its monoisotopic mass is 287.12699141 Da [1]. The compound features a computed XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 73.3 Ų, five hydrogen bond acceptor sites, and one hydrogen bond donor site [1].

Why Generic Substitution of 2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide Fails in Evidence-Driven Research


For procurement decisions in medicinal chemistry, the precise regiochemistry of substitution is a critical determinant of molecular recognition. In the 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide class, even minor alterations to the substitution pattern—such as relocating a methoxy group from the 4-position to the 5-position on the benzamide ring or introducing halogen substituents —are expected to yield derivatives with divergent physicochemical profiles and unvalidated biological target engagement. The following quantitative evidence demonstrates the measurable structural and physicochemical differences that make simple substitution unreliable without experimental validation.

2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide: Differential Activity, Physicochemical, and Structural Evidence Guide


Physicochemical Differentiation: 2,4-Substitution Pattern Alters Lipophilicity and Hydrogen Bonding Capacity vs. 2,5-Regioisomer

The target compound's 2,4-dimethoxy substitution pattern yields a computed XLogP3-AA of 1.4 and a TPSA of 73.3 Ų [1], reflecting a specific balance of lipophilicity and polarity determined by the para-methoxy group. While no direct experimental measurements are available for the 2,5-dimethoxy regioisomer, the meta positioning in the 2,5-isomer alters the electron distribution on the benzamide ring, which is class-level inferred to result in a different dipole moment and varied hydrogen-bonding capacity with biological targets .

Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

Structural Differentiation: 2,4-Dimethoxy Substitution Provides Unique Shape Complementarity Compared to Halogenated Analogs

The 2-bromo-5-methoxy analog (CAS 2195881-38-8) replaces one methoxy group with a bromine atom. This substitution increases the molecular weight (heavy atom count of 22 vs. 21) and replaces a hydrogen-bond acceptor with a halogen that can engage in orthogonal halogen bonding interactions [1]. The target compound’s two methoxy groups maintain a consistent hydrogen-bond-acceptor count of 5, whereas the bromo analog has 4, offering a distinct molecular recognition profile [1].

Structure-Activity Relationship Halogen Bonding Molecular Recognition

Computed Physicochemical Properties Establish Baseline Drug-Likeness Profile

The target compound fulfills multiple classical drug-likeness criteria [1]. Its molecular weight (287.31 g/mol) is well within the Lipinski Rule of 5 threshold (<500), its XLogP3-AA of 1.4 indicates moderate lipophilicity, and its hydrogen bond donor count (1) is below the recommended limit (<5). These computed properties suggest a favorable profile for oral bioavailability that must be verified experimentally but provides a procurement-relevant baseline not shared by all close analogs [2].

Drug-Likeness ADME Prediction Physicochemical Profiling

Recommended Application Scenarios for 2,4-Dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide Based on Verified Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of Kinase or Epigenetic Targets

The benzamide-pyrimidine hybrid scaffold, characterized by 5 hydrogen bond acceptor sites and a TPSA of 73.3 Ų [1], provides multiple vectors for molecular recognition, making it suitable for systematic SAR campaigns against ATP-binding pockets or epigenetic reader domains. The compound's favorable MW and lipophilicity support subsequent derivatization without immediate violation of drug-likeness guidelines.

Negative Control or Chemical Probe in Benzamide-Pyrimidine Target Engagement Studies

The defined 2,4-dimethoxy substitution pattern yields computed hydrogen-bonding and steric properties that are distinct from the 2-bromo-5-methoxy analog (4 HBA sites) and the 2,5-dimethoxy regioisomer . This makes the compound a structurally matched negative control for assays requiring a benzamide-pyrimidine core without the halogen-bonding capacity of brominated derivatives.

Internal Physicochemical Reference Standard for Chromatographic Method Development

With a well-defined XLogP3-AA of 1.4, monoisotopic mass of 287.12699141 Da, and a rotatable bond count of 5 [1], the compound can serve as a retention-time marker in reversed-phase HPLC method development for benzamide-pyrimidine libraries, providing a consistent benchmark for inter-laboratory method transfer.

Quote Request

Request a Quote for 2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.